molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2928239
CAS No.: 167410-63-1
M. Wt: 325.368
InChI Key: ZEBFLWZYDDDVIL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazoline with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to achieve high yield and purity of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival. This inhibition can induce apoptosis (programmed cell death) and reduce tumor proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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